molecular formula C21H14N4O2S2 B13378086 (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13378086
M. Wt: 418.5 g/mol
InChI Key: BSZUWADRYHNHQV-ATVHPVEESA-N
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Description

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a furan ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays.

Properties

Molecular Formula

C21H14N4O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14N4O2S2/c26-19-17(28-20(25-19)22-13-6-2-1-3-7-13)12-14-10-11-18(27-14)29-21-23-15-8-4-5-9-16(15)24-21/h1-12H,(H,23,24)(H,22,25,26)/b17-12-

InChI Key

BSZUWADRYHNHQV-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Origin of Product

United States

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